molecular formula C13H18O2 B1354082 1-(4-Methoxyphenyl)-4-methylpentan-1-one CAS No. 21550-01-6

1-(4-Methoxyphenyl)-4-methylpentan-1-one

Cat. No.: B1354082
CAS No.: 21550-01-6
M. Wt: 206.28 g/mol
InChI Key: PJJALKPADMQRBC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-methylpentan-1-one is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-4-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)4-9-13(14)11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJALKPADMQRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461230
Record name 1-(4-methoxyphenyl)-4-methylpentan-1-one
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21550-01-6
Record name 1-(4-Methoxyphenyl)-4-methyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21550-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methoxyphenyl)-4-methylpentan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-4-methylpentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Aromatic Ketone

1-(4-Methoxyphenyl)-4-methylpentan-1-one is an aromatic ketone characterized by a methoxy-substituted phenyl ring attached to a pentanone backbone with a methyl group at the fourth position. While specific research on this molecule is limited, its structural motifs are prevalent in medicinal chemistry and materials science, suggesting a potential for unexplored applications. Aromatic ketones, as a class, are known to be valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The methoxy group can influence the molecule's electronic properties and metabolic stability, while the isohexyl chain can impact its lipophilicity and steric interactions. This guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential utility of this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(4-Methoxyphenyl)-4-methylpentan-1-one, based on its structure and data from similar compounds like 1-(4-methoxyphenyl)pentan-1-one.[1][2]

PropertyPredicted Value
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Estimated >300 °C at 760 mmHg
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water
LogP (Octanol/Water Partition Coefficient) Estimated 3.5 - 4.0

Proposed Synthesis: The Friedel-Crafts Acylation Approach

A logical and well-established method for the synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-one is the Friedel-Crafts acylation of anisole with 4-methylvaleryl chloride.[3][4][5][6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring. The methoxy group of anisole is an activating, ortho-, para-director, meaning it will facilitate the reaction and primarily direct the incoming acyl group to the position para to itself, which is sterically more accessible.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of 4-methylvaleryl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich anisole ring, leading to the formation of a sigma complex (an arenium ion intermediate). A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Anisole + 4-Methylvaleryl Chloride in Dichloromethane reaction_vessel Stirring at 0°C to Room Temperature reagents->reaction_vessel Slow Addition catalyst Anhydrous AlCl₃ catalyst->reaction_vessel Portion-wise Addition quench Quench with Ice/HCl reaction_vessel->quench Reaction Mixture extraction Extract with Dichloromethane quench->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry over Na₂SO₄ wash->dry evaporation Solvent Evaporation dry->evaporation chromatography Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) evaporation->chromatography product 1-(4-Methoxyphenyl)-4- methylpentan-1-one chromatography->product

Caption: Proposed workflow for the synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-one.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Charge the dropping funnel with a solution of 4-methylvaleryl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition of anisole, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of crushed ice, followed by 1M hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 1-(4-Methoxyphenyl)-4-methylpentan-1-one.

Analytical Characterization (Predicted)

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose, with predicted spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the carbonyl group.

    • δ 6.95 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the carbonyl group.

    • δ 3.85 (s, 3H): Methoxy protons.

    • δ 2.90 (t, J = 7.6 Hz, 2H): Methylene protons alpha to the carbonyl group.

    • δ 1.65 (m, 1H): Methine proton at the 4-position.

    • δ 1.55 (q, J = 7.6 Hz, 2H): Methylene protons beta to the carbonyl group.

    • δ 0.95 (d, J = 6.4 Hz, 6H): Diastereotopic methyl protons at the 4-position.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 199.0: Carbonyl carbon.

    • δ 163.5: Aromatic carbon bearing the methoxy group.

    • δ 130.5: Aromatic carbons ortho to the carbonyl group.

    • δ 129.5: Aromatic carbon ipso to the carbonyl group.

    • δ 113.8: Aromatic carbons meta to the carbonyl group.

    • δ 55.5: Methoxy carbon.

    • δ 38.0: Methylene carbon alpha to the carbonyl group.

    • δ 35.0: Methylene carbon beta to the carbonyl group.

    • δ 28.0: Methine carbon at the 4-position.

    • δ 22.5: Methyl carbons.

Infrared (IR) Spectroscopy
  • ~2950 cm⁻¹: C-H stretching (aliphatic).

  • ~1680 cm⁻¹: C=O stretching (aryl ketone).

  • ~1600, 1510 cm⁻¹: C=C stretching (aromatic ring).

  • ~1250, 1030 cm⁻¹: C-O stretching (ether).

Mass Spectrometry (MS)
  • Expected [M]+: m/z = 206.13.

  • Key Fragmentation Pattern: A prominent peak at m/z = 135 corresponding to the [CH₃OC₆H₄CO]⁺ fragment (the 4-methoxybenzoyl cation) is expected due to alpha-cleavage.

Potential Applications and Future Directions (Speculative)

Given the structural features of 1-(4-Methoxyphenyl)-4-methylpentan-1-one, several areas of research could be of interest:

  • Medicinal Chemistry: The molecule could serve as a scaffold for the synthesis of novel compounds with potential biological activity. The aromatic ketone functionality is a common feature in various classes of drugs.

  • Flavor and Fragrance Industry: Structurally related compounds, such as 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one, are used as flavoring and fragrance agents.[8][9][10] It is plausible that the target compound could possess interesting organoleptic properties.

  • Polymer and Materials Science: Aromatic ketones can be used as photoinitiators in polymerization processes.

Further research is warranted to synthesize and characterize this compound to explore its properties and potential applications fully.

References

  • Synthesis of (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol. Molbase. Available from: [Link]

  • 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one. PubChem. Available from: [Link]

  • 1-Penten-3-one, 1-(4-methoxyphenyl)-4-methyl-. LookChem. Available from: [Link]

  • 1-(4-Methoxyphenyl)pentan-1-one. SIELC Technologies. Available from: [Link]

  • 1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one. PubChem. Available from: [Link]

  • Plourde, G. L. 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. Molbank. 2003, 2003(3), M317. Available from: [Link]

  • 1-Penten-3-one, 1-(4-methoxyphenyl)-4-methyl-. US EPA. Available from: [Link]

  • 1-(4-Methoxyphenyl)pentan-1-one. PubChem. Available from: [Link]

  • Friedel Crafts Reaction Virtual Lab. PraxiLabs. Available from: [Link]

  • Makihara, M. and Komura, K. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry. 2017, 7, 185-192. Available from: [Link]

  • Friedel-Crafts Acylation. University of Wisconsin-Madison. Available from: [Link]

  • 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. ResearchGate. Available from: [Link]

  • Friedel-Crafts Acylation of Anisole. Studocu. Available from: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link]

Sources

Chemical properties of 4'-Methoxy-4-methylvalerophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4'-Methoxy-4-methylvalerophenone

Foreword: A Note on Approach

In the landscape of chemical research and drug development, we often encounter compounds that, while structurally straightforward, lack a comprehensive body of published data. 4'-Methoxy-4-methylvalerophenone, systematically named 1-(4-methoxyphenyl)-4-methylpentan-1-one, is such a molecule. This guide is structured not as a simple recitation of existing data, but as a predictive and instructional manual grounded in first principles and validated by data from closely related structural analogues. As your Senior Application Scientist, my goal is to provide a robust framework for understanding, synthesizing, and characterizing this compound, empowering you to work with it as confidently as you would with a well-documented reagent.

Molecular Identity and Physicochemical Properties

4'-Methoxy-4-methylvalerophenone belongs to the aromatic ketone family. Its structure features a 4-methylpentanoyl group attached to an anisole (methoxybenzene) ring. This combination of a flexible alkyl chain and a moderately activated aromatic system defines its chemical behavior.

The presence of the ketone precursor, 2-Hydroxyimino-1-(4-methoxyphenyl)-4-methyl-pentane-1-one, in synthetic literature strongly supports the stability and accessibility of the parent ketone.[1]

Table 1: Physicochemical and Structural Data

PropertyValue / Predicted ValueJustification / Source
Systematic Name 1-(4-methoxyphenyl)-4-methylpentan-1-oneIUPAC Nomenclature
Synonyms 4'-Methoxy-4-methylvalerophenoneCommon Nomenclature
Molecular Formula C₁₃H₁₈O₂---
Molecular Weight 206.28 g/mol ---
Predicted Boiling Point ~300-320 °CExtrapolated from analogues like 4'-Methoxyvalerophenone and considering the added methyl group.
Predicted Solubility Soluble in common organic solvents (DCM, Ether, EtOAc, Acetone). Insoluble in water.Based on the nonpolar alkyl chain and large aromatic ring, a characteristic of similar ketones.
Predicted LogP ~3.5 - 4.0Increased hydrophobicity compared to 4'-methoxyvalerophenone (LogP ~3.1) due to the extra methyl group.[2]

Recommended Synthesis: Friedel-Crafts Acylation

The most direct and reliable method for preparing 4'-Methoxy-4-methylvalerophenone is the Friedel-Crafts acylation of anisole. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry and is highly predictable for this substrate.

Causality of the Synthetic Route: The methoxy group (-OCH₃) of anisole is a powerful ortho-, para-directing and activating substituent.[3] The electrophilic acylium ion, generated in situ from 4-methylvaleroyl chloride and a Lewis acid catalyst, will preferentially attack the electron-rich aromatic ring. While both ortho and para positions are activated, the para position is sterically much more accessible, leading to the desired 4'-substituted product with high regioselectivity. Aluminum chloride (AlCl₃) is a common and effective catalyst, though milder alternatives like ferric chloride (FeCl₃) can also be used.[3][4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup & Isolation 4-methylvaleroyl_chloride 4-Methylvaleroyl Chloride Acylium_Ion 4-Methylpentanoyl Cation (Acylium Ion) 4-methylvaleroyl_chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arenium_Ion Arenium Ion Intermediate (Sigma Complex) Acylium_Ion->Arenium_Ion + Anisole Anisole Anisole Product_Complex Product-Catalyst Complex Arenium_Ion->Product_Complex - H⁺ H2O_Quench Aqueous Workup (H₂O) Product_Complex->H2O_Quench Hydrolysis Final_Product 4'-Methoxy-4-methylvalerophenone H2O_Quench->Final_Product Extraction & Purification G Molecule 4'-Methoxy-4-methylvalerophenone Carbonyl Ketone Carbonyl (Site for Nucleophilic Attack) Molecule->Carbonyl Reactivity at C=O AromaticRing Aromatic Ring (Site for Electrophilic Attack) Molecule->AromaticRing Ring Reactivity AlphaProtons α-Methylene Protons (Acidic, Enolizable) Molecule->AlphaProtons Side-chain Reactivity Reduction Reduction (e.g., NaBH₄) → Secondary Alcohol Carbonyl->Reduction Grignard Grignard Reaction → Tertiary Alcohol Carbonyl->Grignard Nitration Nitration (HNO₃/H₂SO₄) → Substitution at C-3' AromaticRing->Nitration Enolate Enolate Formation (e.g., LDA) → Alkylation, Aldol AlphaProtons->Enolate

Sources

A Technical Guide to the Solubility of 1-(4-Methoxyphenyl)-4-methylpentan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles, determination, and prediction of the solubility of 1-(4-Methoxyphenyl)-4-methylpentan-1-one in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility in a Molecular Context

1-(4-Methoxyphenyl)-4-methylpentan-1-one is a ketone derivative with a molecular structure that suggests a nuanced solubility profile. The presence of a polar carbonyl group and a methoxy-substituted aromatic ring, combined with a nonpolar isobutyl group, indicates that its solubility will be highly dependent on the specific characteristics of the chosen organic solvent. Understanding and quantifying this solubility is paramount for a range of applications, from reaction chemistry and purification to formulation and drug delivery. In the realm of pharmaceutical development, solubility is a critical physical property that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADMET) profile.[1]

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (1-(4-Methoxyphenyl)-4-methylpentan-1-one) and the solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key structural features of 1-(4-Methoxyphenyl)-4-methylpentan-1-one and their influence on solubility are:

  • Polar Moieties: The carbonyl group (C=O) and the methoxy group (-OCH3) are polar, capable of dipole-dipole interactions and, in the case of the carbonyl oxygen, acting as a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring can participate in π-π stacking interactions with aromatic solvents and van der Waals forces with a variety of solvents.

  • Nonpolar Alkyl Chain: The 4-methylpentanoyl chain is nonpolar and will favorably interact with nonpolar solvents through London dispersion forces.

Based on these features, we can anticipate the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate should be effective at solvating the ketone due to their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bond donation.

  • Moderate to High Solubility in Polar Protic Solvents: Alcohols such as ethanol and methanol will act as hydrogen bond donors to the carbonyl oxygen, promoting solubility. However, the nonpolar alkyl chain may limit miscibility in highly polar protic solvents like water.

  • Moderate Solubility in Nonpolar Solvents: Solvents like hexane and toluene will primarily interact with the nonpolar alkyl chain and the aromatic ring. The presence of the polar carbonyl and methoxy groups will likely prevent complete miscibility.

  • Solubility in Chlorinated Solvents: Dichloromethane and chloroform are good general solvents for a wide range of organic compounds and are expected to effectively dissolve 1-(4-Methoxyphenyl)-4-methylpentan-1-one.

Experimental Determination of Solubility: A Practical Guide

The following sections detail the methodologies for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

A preliminary assessment of solubility can provide valuable insights and guide the selection of solvents for quantitative analysis.

Protocol for Qualitative Solubility Testing:

  • Preparation: In a series of small, labeled test tubes, add approximately 25 mg of 1-(4-Methoxyphenyl)-4-methylpentan-1-one.

  • Solvent Addition: To each test tube, add 0.75 mL of a different organic solvent in 0.25 mL increments.[4][5]

  • Observation: After each addition, vigorously shake or vortex the test tube and observe the mixture.

  • Classification:

    • Soluble: The solid completely dissolves to form a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

This simple test can quickly categorize solvents and inform the design of more rigorous quantitative experiments.[6][7]

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Step-by-Step Protocol:

  • System Preparation: Prepare saturated solutions by adding an excess amount of 1-(4-Methoxyphenyl)-4-methylpentan-1-one to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the flasks to stand undisturbed at the same constant temperature until the undissolved solid has settled.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

The following diagram illustrates the experimental workflow for the shake-flask method:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling & Dilution cluster_quant 5. Quantification cluster_calc 6. Calculation prep1 Add excess solute to known volume of solvent prep2 Seal flask prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Establish Equilibrium sep1 Let stand at constant temperature equil1->sep1 Achieve Saturation sep2 Allow undissolved solid to settle sep1->sep2 samp1 Withdraw known volume of supernatant sep2->samp1 Isolate Saturated Solution samp2 Dilute with suitable solvent samp1->samp2 quant1 Analyze concentration (e.g., HPLC, GC) samp2->quant1 Prepare for Analysis calc1 Calculate original solubility quant1->calc1 Obtain Concentration Data

Workflow for Quantitative Solubility Determination

Predicted Solubility Data

In the absence of experimental data, computational models can provide valuable estimates of solubility.[8][9][10] Modern machine learning models, trained on large datasets of experimental solubility measurements, can predict the solubility of new molecules with increasing accuracy.[3] While a specific prediction for 1-(4-Methoxyphenyl)-4-methylpentan-1-one is not generated here, it is anticipated that such models would show high solubility in solvents like acetone, ethyl acetate, and dichloromethane, and lower, but still significant, solubility in alcohols and aromatic hydrocarbons.

The following table provides a qualitative prediction of solubility based on the theoretical principles discussed:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl AcetateHighStrong dipole-dipole interactions with the carbonyl and methoxy groups.
Polar Protic Ethanol, MethanolModerate to HighHydrogen bonding with the carbonyl group, balanced by the nonpolar alkyl chain.
Nonpolar Aliphatic Hexane, HeptaneLowDominated by London dispersion forces with the alkyl chain; polar groups hinder miscibility.
Nonpolar Aromatic Toluene, BenzeneModerateπ-π stacking with the aromatic ring and dispersion forces; polar groups may limit solubility.
Chlorinated DichloromethaneHighGood balance of polarity to interact with both polar and nonpolar regions of the molecule.

Conclusion and Future Directions

The solubility of 1-(4-Methoxyphenyl)-4-methylpentan-1-one in organic solvents is a critical parameter for its effective use in scientific and industrial applications. This guide has provided a robust framework for understanding, predicting, and experimentally determining its solubility profile. While quantitative data is not yet publicly available, the principles and protocols outlined herein empower researchers to generate this crucial information. Future work should focus on the experimental validation of these predictions and the development of a comprehensive solubility database for this and related compounds.

The logical relationship between molecular structure and solubility is visualized below:

G cluster_solute 1-(4-Methoxyphenyl)-4-methylpentan-1-one cluster_solvent Organic Solvent cluster_interaction Intermolecular Interactions cluster_solubility Solubility Outcome solute_polar Polar Groups (C=O, -OCH3) interaction Solute-Solvent Interactions solute_polar->interaction Dipole-Dipole, H-Bonding solute_nonpolar Nonpolar Groups (Aromatic Ring, Alkyl Chain) solute_nonpolar->interaction Dispersion Forces, π-π Stacking solvent_polar Polar Characteristics solvent_polar->interaction solvent_nonpolar Nonpolar Characteristics solvent_nonpolar->interaction solubility Solubility interaction->solubility

Molecular Structure and Solubility Relationship

References

  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19).
  • (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - ResearchGate. (n.d.).
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water - ECHEMI. (n.d.).
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing). (n.d.).
  • 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one - PubChem. (n.d.).
  • The Evolution of Solubility Prediction Methods | Rowan. (2025, February 25).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).

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Methodological & Application

Application Note & Protocol: Synthesis of 4-Methoxy-4'-methylvalerophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A detailed guide to the Friedel-Crafts acylation of anisole with 4-methylvaleryl chloride, yielding 4-methoxy-4'-methylvalerophenone. This document provides in-depth mechanistic insights, a field-proven experimental protocol, and comprehensive characterization data.

Executive Summary & Scientific Context

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution (EAS) reaction is instrumental in the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1]

This application note details the specific acylation of anisole (methoxybenzene) with 4-methylvaleryl chloride. Anisole serves as an activated aromatic substrate due to the electron-donating nature of its methoxy group, which directs electrophilic attack to the ortho and para positions.[2] The use of 4-methylvaleryl chloride as the acylating agent leads to the formation of 4-methoxy-4'-methylvalerophenone. Due to steric hindrance from the methoxy group, the para-substituted product is predominantly formed.[3]

This protocol emphasizes not just the procedural steps but the underlying chemical principles, ensuring a reproducible and high-yielding synthesis. We will explore the reaction mechanism, provide a meticulously detailed experimental workflow, and outline the necessary safety precautions and analytical characterization techniques.

The Underlying Mechanism: A Stepwise Analysis

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[4] A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to generate a potent electrophile, the acylium ion.[5]

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction of the Lewis acid (AlCl₃) with the acylating agent, 4-methylvaleryl chloride. The aluminum atom in AlCl₃ is electron-deficient and acts as a Lewis acid, accepting a lone pair of electrons from the chlorine atom of the acyl chloride.[6] This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a powerful electrophile.

Step 2: Electrophilic Attack and Formation of the Arenium Ion The π-electrons of the electron-rich anisole ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2] This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion (or sigma complex). The positive charge of the arenium ion is delocalized across the ring through resonance, with significant charge density at the ortho and para positions relative to the activating methoxy group.[2]

Step 3: Restoration of Aromaticity & Catalyst Complexation A weak base, AlCl₄⁻ (formed in the first step), abstracts a proton from the sp³-hybridized carbon of the arenium ion.[7] This step restores the aromaticity of the ring, yielding the final ketone product. A critical feature of the acylation reaction is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This complexation deactivates the product, preventing further acylation reactions.[6] Consequently, a stoichiometric amount or a slight excess of the Lewis acid catalyst is required.[7]

Step 4: Aqueous Workup The final product is liberated from the aluminum chloride complex by quenching the reaction mixture with water in an aqueous workup step.[8]

Mechanistic Pathway Diagram

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Complexation cluster_3 Step 4: Workup AcylChloride 4-Methylvaleryl Chloride Complex1 [Acyl-Cl-AlCl₃] Complex AcylChloride->Complex1 Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon Cleavage AlCl4 AlCl₄⁻ Complex1->AlCl4 AreniumIon Arenium Ion (Sigma Complex) AcyliumIon->AreniumIon ProductComplex Product-AlCl₃ Complex AlCl4->ProductComplex Anisole Anisole (Nucleophile) Anisole->AreniumIon AreniumIon->ProductComplex Deprotonation AlCl3_2 AlCl₃ (Regenerated) ProductComplex->AlCl3_2 HCl HCl ProductComplex->HCl FinalProduct 4-Methoxy-4'-methylvalerophenone ProductComplex->FinalProduct Hydrolysis Water H₂O (Aqueous Workup) Water->FinalProduct

Sources

Solvent selection for acylation of anisole to produce methoxy valerophenones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Selection for the Regioselective Acylation of Anisole to Produce Methoxy Valerophenones

Executive Summary

Methoxy valerophenones, specifically 4'-methoxyvalerophenone (1-(4-methoxyphenyl)pentan-1-one), are critical intermediates in the synthesis of liquid crystals, photo-initiators, and pharmaceutical active ingredients (APIs) targeting metabolic disorders.

The Friedel-Crafts acylation of anisole with valeryl chloride presents a classic yet complex process challenge: balancing regioselectivity (para vs. ortho), reaction kinetics , and environmental sustainability . While traditional methods rely on chlorinated solvents or nitro-compounds, modern drug development demands protocols that minimize genotoxic impurities and solvent waste.

This guide provides a rationale for solvent selection, moving beyond empirical tradition to mechanistic understanding, and offers two validated protocols: a standard high-throughput method and a green chemistry alternative.

Mechanistic Foundation & Solvent Influence

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The solvent is not merely a medium; it actively dictates the stability of the acylium ion intermediate and the steric bulk of the catalyst complex, which directly influences the para/ortho (


) ratio.
Mechanistic Pathway

The reaction involves the generation of a valeryl cation (acylium ion) from valeryl chloride and a Lewis acid (


).[3]

G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution cluster_2 Step 3: Aromatization Valeryl Valeryl Chloride Complex Acylium Complex [C4H9-C≡O]+ [AlCl4]- Valeryl->Complex AlCl3 AlCl3 (Catalyst) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack Anisole Anisole Anisole->Sigma Product 4-Methoxyvalerophenone (Para-Major) Sigma->Product Deprotonation HCl HCl (Byproduct) Sigma->HCl

Figure 1: Mechanistic pathway of Friedel-Crafts acylation of anisole with valeryl chloride.

The Solvent Effect on Regioselectivity
  • Nitrobenzene (Polar): Solvates the acylium-

    
     complex, creating a bulky electrophile. This steric bulk hinders attack at the ortho position, significantly boosting para selectivity (
    
    
    
    ). However, it is toxic and difficult to remove.
  • Dichloromethane (DCM) (Moderately Polar): Dissolves reactants well but precipitates the product-catalyst complex. This precipitation can drive the reaction forward but may trap the catalyst. Selectivity is moderate (

    
    ).
    
  • Ionic Liquids (Green/Polar): Act as both solvent and catalyst. They stabilize the ionic transition state, often enhancing rates and selectivity, but require specific extraction protocols.

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your project phase.

ParameterDichloromethane (DCM) Nitrobenzene Ionic Liquids ([bmim][Cl]-AlCl3) Solvent-Free (Neat)
Primary Use Case Discovery/Scale-up (Standard)Historical/High-Purity RequirementsGreen Chemistry/Process OptimizationCost-sensitive Industrial Bulk
Regioselectivity (

)
Good (~90:10)Excellent (>95:5)Excellent (>95:5)Moderate to Poor
Reaction Kinetics Fast (Reflux ~40°C)Slow (Requires higher temp)Fast (Tunable)Very Fast (Exotherm risk)
Workup Easy (Evaporation)Difficult (High BP, Steam Distillation)Phase Separation (Recyclable)Extraction required
Safety/Toxicity Volatile, Halo-solventCarcinogen , High BPLow volatility, Non-flammableHigh exotherm risk
Recommendation Protocol A Avoid if possibleProtocol B Only for specialized flow reactors

Experimental Protocols

Protocol A: The Industry Standard (DCM)

Best for: Routine synthesis, gram-to-kilogram scale, ease of workup.

Reagents:

  • Anisole (1.0 equiv)[4]

  • Valeryl Chloride (1.1 equiv)

  • Aluminum Chloride (

    
    , anhydrous) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous[4]

Workflow:

  • Catalyst Activation: In a flame-dried 3-neck flask under Argon, suspend

    
     (16.0 g, 120 mmol) in anhydrous DCM (100 mL). Cool to 0°C.[4]
    
  • Acylium Formation: Add Valeryl Chloride (14.4 mL, 110 mmol) dropwise over 15 minutes. The suspension will clarify as the acylium complex forms. Stir for 20 mins at 0°C.

  • Substrate Addition: Dissolve Anisole (10.9 mL, 100 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Maintain internal temperature

    
     to minimize ortho isomer formation.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[5]

  • Quench: Pour the reaction mixture slowly into a beaker containing Ice (200 g) and conc. HCl (20 mL). Caution: Vigorous evolution of HCl gas.

  • Workup: Separate the organic layer.[4][6] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with Sat.

    
    , Water, and Brine.[7] Dry over 
    
    
    
    .[4][7]
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethanol to obtain white crystals.

Expected Yield: 85-92% Selectivity: >92% para-isomer.

Protocol B: Green Catalysis (Ionic Liquid)

Best for: Sustainable chemistry, avoiding volatile organic compounds (VOCs), catalyst recycling.

Reagents:

  • 1-Butyl-3-methylimidazolium chloride ([bmim][Cl])

  • 
     (anhydrous)
    
  • Anisole[1][2][4][6][8][9][10][11][12][13]

  • Valeryl Chloride

Workflow:

  • Ionic Liquid Preparation: Mix [bmim][Cl] (1 equiv) and

    
     (2 equiv) in a dry flask under inert atmosphere. The two solids will react exothermically to form a liquid chloroaluminate ionic liquid (
    
    
    
    ).
  • Reaction: Add Anisole (10 mmol) and Valeryl Chloride (11 mmol) directly to the ionic liquid at RT.

  • Conditions: Stir at room temperature for 30–60 minutes. The ionic liquid acts as both solvent and catalyst.

  • Extraction: The product is often immiscible with the ionic liquid phase at the end of the reaction. Extract the product by adding diethyl ether or heptane (green solvent) and decanting the upper layer.

  • Recycling: The bottom ionic liquid layer can be dried under vacuum and reused (activity may decrease slightly; regenerate with fresh

    
     if needed).
    

Expected Yield: 90-95% Selectivity: >96% para-isomer (due to high steric bulk of the ionic environment).

Analytical Validation & Troubleshooting

Decision Tree for Process Optimization

DecisionTree Start Start Optimization CheckSelectivity Check p/o Ratio (HPLC) Start->CheckSelectivity GoodSelectivity Ratio > 95:5? CheckSelectivity->GoodSelectivity Keep Maintain Protocol GoodSelectivity->Keep Yes Improve Optimize Conditions GoodSelectivity->Improve No Temp Decrease Temp (Try -10°C) Improve->Temp Solvent Change Solvent (DCM -> Ionic Liquid) Improve->Solvent Addition Reverse Addition (Add Anisole to Complex) Improve->Addition

Figure 2: Troubleshooting logic for regioselectivity issues.

Common Issues:
  • Low Yield: Usually due to moisture deactivating the Lewis Acid. Ensure all glassware is flame-dried and solvents are anhydrous.

  • High Ortho Content: Reaction temperature too high during addition. The ortho isomer is the kinetic product; the para isomer is the thermodynamic product, but steric hindrance usually blocks ortho effectively at low temps.

  • Demethylation: If the reaction is heated too vigorously with

    
    , the methoxy group can be cleaved to form the phenol (4-hydroxyvalerophenone). Keep temp <40°C.
    

References

  • Green Catalysis: Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites.[9][10] RSC Advances.

  • Ionic Liquids: Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate. RSC Advances.

  • Solvent Effects: Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange / Chem. Rev.

  • General Protocol: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone (Analogous Protocol). BenchChem.[3][4]

  • Regioselectivity: A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone. Green and Sustainable Chemistry.[8][14][15][16]

Sources

Grignard reaction protocols for synthesizing 4'-substituted valerophenones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4'-Substituted Valerophenones via Grignard Architectures

Executive Summary

Valerophenones (1-phenylpentan-1-ones) serve as critical intermediates in the synthesis of liquid crystals, photoinitiators, and pharmaceutical scaffolds (e.g., pyrovalerone analogs). While the Friedel-Crafts acylation is a traditional route, it often suffers from regioselectivity issues (ortho/para mixtures) and deactivating substituent limitations.

This guide details two high-fidelity Grignard protocols for synthesizing 4'-substituted valerophenones with exclusive regiocontrol. We contrast the Nitrile Addition Protocol (atom-economical, industrial standard) with the Weinreb Amide Protocol (high-precision, prevents over-addition). Both methods utilize n-butylmagnesium bromide but differ fundamentally in their mechanistic "stop" signals.

Strategic Pathway Selection

The choice of protocol depends on the starting material availability and the electronic nature of the 4'-substituent.

FeatureProtocol A: Nitrile Route Protocol B: Weinreb Amide Route
Starting Material 4-Substituted Benzonitrile4-Substituted N-methoxy-N-methylbenzamide
Reagent n-Butylmagnesium bromiden-Butylmagnesium bromide
Key Intermediate Magnesium Imine Salt (Insoluble/Stable)5-Membered Chelate (Soluble/Stable)
Risk Profile Requires harsh hydrolysis; risk of dimerization.Mild hydrolysis; expensive precursors.
Best For Scale-up; Electron-poor rings (-F, -Cl).Complex substrates; Electron-rich rings (-OMe).

Mechanistic Logic & Causality

To ensure reproducibility, one must understand why these reactions stop at the ketone stage, unlike acid chlorides which rapidly over-add to form tertiary alcohols.

The "Stable Intermediate" Principle

In both protocols, the Grignard reagent adds once to form a stable intermediate that resists further nucleophilic attack under the reaction conditions. The ketone is only liberated after the reaction is quenched with acid.

G cluster_0 Protocol A: Nitrile Route cluster_1 Protocol B: Weinreb Route Start Start: Grignard Reagent (n-BuMgBr) Nitrile Nitrile (Ar-CN) Start->Nitrile Weinreb Weinreb Amide (Ar-CON(OMe)Me) Start->Weinreb ImineSalt Imine Mg Salt (Ar-C(=NMgBr)-Bu) Nitrile->ImineSalt Nucleophilic Attack (High Temp often req.) KetoneA Valerophenone ImineSalt->KetoneA Acid Hydrolysis (H3O+) Chelate Tetrahedral Chelate (Stable 5-membered ring) Weinreb->Chelate Nucleophilic Attack (0°C - RT) KetoneB Valerophenone Chelate->KetoneB Acid Hydrolysis (Destabilization)

Figure 1: Mechanistic divergence preventing tertiary alcohol formation. The stability of the Imine Salt and the Weinreb Chelate is the causality behind the high selectivity for ketones.

Protocol A: The Nitrile Route (Direct Addition)

Target: 4'-Fluorovalerophenone Scope: Ideal for electron-withdrawing substituents which activate the nitrile carbon.

Materials
  • 4-Fluorobenzonitrile (1.0 equiv)

  • n-Butylmagnesium bromide (1.2 equiv, 2.0 M in THF/Toluene)

  • Anhydrous Toluene (Solvent A)

  • Anhydrous THF (Solvent B)

  • Copper(I) Bromide (CuBr) (1 mol% - Optional catalyst to accelerate addition)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel. Cool under N2 flow.

  • Substrate Dissolution: Charge the flask with 4-fluorobenzonitrile (12.1 g, 100 mmol) and anhydrous Toluene (100 mL).

    • Expert Insight: Toluene is preferred over pure ether here because nitriles often require higher reaction temperatures (reflux) to reach full conversion than aldehydes/ketones.

  • Grignard Addition: Cool the solution to 0°C. Add n-butylmagnesium bromide (60 mL, 120 mmol) dropwise over 30 minutes.

    • Observation: A precipitate (the imine magnesium salt) may begin to form.

  • Thermal Drive: Remove the ice bath. Heat the mixture to a gentle reflux (approx. 80-90°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC or GC. The nitrile peak should disappear. If conversion is stalled, the optional CuBr catalyst can be added (0.14 g) to facilitate the carbometalation.

  • Hydrolysis (Critical Step): Cool to 0°C. Slowly add 3M HCl (150 mL).

    • Caution: This step is exothermic. The acid is necessary not just to quench the Grignard, but to hydrolyze the C=N bond of the imine intermediate.

  • Digestion: Stir the biphasic mixture vigorously at room temperature for 2 hours (or warm to 50°C if the imine is stubborn) to ensure full conversion to the ketone.

  • Isolation: Separate layers. Extract aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with NaHCO3 (sat.) and Brine. Dry over MgSO4 and concentrate.

Protocol B: The Weinreb Amide Route (High Precision)

Target: 4'-Methoxyvalerophenone Scope: Ideal for electron-rich rings or substrates with sensitive functional groups.

Materials
  • N-methoxy-N-methyl-4-methoxybenzamide (1.0 equiv)

  • n-Butylmagnesium bromide (1.1 equiv, 1.0 M in THF)

  • Anhydrous THF

Step-by-Step Methodology
  • System Preparation: Standard anhydrous setup (as above).

  • Substrate Dissolution: Dissolve the Weinreb amide (19.5 g, 100 mmol) in anhydrous THF (150 mL). Cool to -10°C (salt/ice bath).

  • Controlled Addition: Add n-butylmagnesium bromide (110 mL, 110 mmol) dropwise. Maintain internal temperature < 0°C.

    • Expert Insight: Unlike the nitrile route, this reaction is rapid and exothermic. The magnesium atom chelates between the carbonyl oxygen and the methoxy oxygen of the amide, locking the intermediate in a stable 5-membered ring.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature for 1 hour.

  • Quench: Pour the reaction mixture into a stirred flask containing saturated NH4Cl (200 mL) at 0°C.

    • Note: Strong acid is not required for hydrolysis here; the chelate collapses spontaneously upon protonation/metal removal.

  • Isolation: Extract with Et2O or DCM. Wash with 1M HCl (to remove any unreacted amine species) and Brine. Dry and concentrate.

Quantitative Data & Troubleshooting

Expected Performance Metrics
ParameterNitrile Route (Protocol A)Weinreb Route (Protocol B)
Typical Yield 75% - 85%85% - 95%
Purity (Crude) Moderate (Imine residues possible)High
Reaction Time 6 - 12 Hours (Reflux)2 - 3 Hours (0°C -> RT)
Main Impurity Unreacted Nitrile / DimerUnreacted Amide
Troubleshooting Guide

Issue 1: "The Grignard reagent won't initiate" (during preparation)

  • Cause: Passive oxide layer on Mg or wet solvent.

  • Fix: Add a crystal of Iodine (I2) or 1,2-dibromoethane. Use a heat gun to locally heat the Mg/Ether mix until bubbling starts. Do not add all alkyl halide at once.

Issue 2: "Low yield in Nitrile Route; Starting material remains"

  • Cause: The imine salt precipitated and coated the unreacted nitrile, or the temperature was too low.

  • Fix: Switch solvent system to Toluene/THF (5:1) to increase reflux temperature. Add 1 mol% CuBr.

Issue 3: "Tertiary Alcohol observed in Weinreb Route"

  • Cause: Temperature runaway during addition or poor quality Weinreb amide (degraded).

  • Fix: Ensure strict T < 0°C during addition. Ensure the N-methoxy group is intact (check NMR of starting material).

References

  • Preparation of Grignard Reagents: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for anhydrous halide handling).
  • Mechanism of Nitrile Addition

    • Ashby, E. C., et al. "Organometallic reaction mechanisms. XII. Mechanism of methylmagnesium bromide addition to benzonitrile." Journal of the American Chemical Society.

  • Weinreb Amide Methodology

    • Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • Grignard Side Reactions

    • Master Organic Chemistry: "Reaction of Grignard Reagents With Nitriles."

  • General Review of Valerophenone Synthesis

    • Organic Syntheses, Coll.[3] Vol. 6, p.248 (1988). (Describes general acylation/alkylation patterns).

Sources

Scalable synthesis methods for isohexanoyl-substituted anisoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of Isohexanoyl-Substituted Anisoles

Introduction: The Significance of Isohexanoyl Anisoles

Isohexanoyl-substituted anisoles, particularly 4-isohexanoylanisole (also known as 4-methoxy-isoheptanophenone), are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. Their structure, combining a substituted aromatic ring with a ketone functionality, allows for diverse subsequent chemical transformations. The primary challenge in their production lies in developing a synthesis method that is not only high-yielding but also scalable, cost-effective, and environmentally conscious. This guide provides a comprehensive overview and a detailed protocol for the scalable synthesis of these compounds via the Friedel-Crafts acylation reaction.

Reaction Principle: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds on an aromatic ring.[1] This electrophilic aromatic substitution (EAS) reaction involves the introduction of an acyl group (R-C=O) onto the anisole ring.[2][3] The reaction is typically catalyzed by a Lewis acid, which activates the acylating agent, making it a potent electrophile.[4]

The overall transformation is as follows:

Anisole + Isohexanoyl Chloride ---(Lewis Acid)--> Isohexanoyl Anisole + HCl

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aromatic ketone, is less reactive than the starting material. This deactivation prevents polysubstitution, a common side reaction in Friedel-Crafts alkylation, leading to cleaner reactions and higher yields of the desired mono-acylated product.[4][5]

Mechanistic Insights: Activating the Electrophile

The reaction proceeds through a well-defined, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) coordinates to the halogen of the isohexanoyl chloride. This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[4]

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion.[6] The methoxy group (-OCH₃) of anisole is a powerful activating group, donating electron density into the ring and making it significantly more reactive than benzene.[3][6]

  • Formation of the Sigma Complex: The attack forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

  • Restoration of Aromaticity: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromatic system and yielding the final isohexanoyl-substituted anisole product.[6][7]

Mechanism Diagram

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Sigma Complex cluster_2 Step 4: Deprotonation & Product Formation AcylChloride Isohexanoyl Chloride AcyliumIon Resonance-Stabilized Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Complex [AlCl₄]⁻ Anisole Anisole (Nucleophile) SigmaComplex Arenium Ion (Sigma Complex) Anisole->SigmaComplex + Acylium Ion Product Isohexanoyl Anisole SigmaComplex->Product + [AlCl₄]⁻ HCl HCl Product->HCl + AlCl₃ CatalystRegen AlCl₃ (Regenerated) G start Start: Assemble Dry Glassware under N₂ setup Charge Reactor with AlCl₃ and DCM. Cool to 0-5 °C. start->setup add_acyl Slowly Add Isohexanoyl Chloride Solution setup->add_acyl add_anisole Slowly Add Anisole Solution (Maintain 0-5 °C) add_acyl->add_anisole react Allow to Warm to Room Temperature. Stir for 2-4 hours. add_anisole->react quench Carefully Quench by Pouring into Ice/HCl Mixture react->quench workup Work-up: 1. Separate Layers 2. Extract Aqueous Layer with DCM 3. Combine Organic Layers quench->workup neutralize Wash with H₂O, then sat. NaHCO₃, then Brine workup->neutralize dry Dry Organic Layer over MgSO₄ and Filter neutralize->dry concentrate Remove Solvent via Rotary Evaporation dry->concentrate purify Purify Crude Product (Vacuum Distillation or Recrystallization) concentrate->purify end End: Characterize Pure Product purify->end

Caption: Scalable workflow for Friedel-Crafts acylation.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is thoroughly dried. [8]2. Reagent Charging: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (146.7 g) and 500 mL of anhydrous dichloromethane (DCM). Begin stirring to create a slurry.

  • Cooling: Cool the stirred slurry to 0-5 °C using an ice-water bath. Maintaining a low temperature during the addition of reagents is crucial to control the exothermic reaction. [7]4. Acyl Chloride Addition: Dissolve isohexanoyl chloride (141.3 g) in 250 mL of anhydrous DCM and add this solution to the addition funnel. Add the solution dropwise to the AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. [6]5. Anisole Addition: After the complete addition of the acyl chloride, add a solution of anisole (108.1 g) in 250 mL of anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature at 0-5 °C. [9]A color change to deep orange or red is typically observed. [7]6. Reaction: Once the anisole addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Prepare a large beaker containing a mixture of crushed ice (approx. 1 kg) and 6M HCl (250 mL). While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. This step is highly exothermic and will release HCl gas. [9][10]The purpose of this step is to decompose the aluminum chloride-ketone complex. [7]8. Work-up and Extraction:

    • Transfer the quenched mixture to a large separatory funnel.

    • Separate the lower organic (DCM) layer. [7] * Extract the aqueous layer twice with 150 mL portions of DCM.

    • Combine all organic layers.

  • Neutralization:

    • Wash the combined organic layer with 200 mL of water.

    • Wash with 200 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup. [9] * Finally, wash with 200 mL of brine (saturated NaCl solution) to aid in the removal of water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. [1] * Filter off the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification:

    • Vacuum Distillation: For large scales, vacuum distillation is the preferred method to separate the ortho and para isomers and remove any high-boiling impurities.

    • Recrystallization: The crude product can also be purified by recrystallization from a suitable solvent like hexane or ethanol. [10]The para isomer, being more symmetrical, will typically crystallize out first upon cooling.

Expected Results & Characterization
  • Yield: A typical yield for this reaction is in the range of 80-90%, with the major product being the 4-isohexanoyl anisole. [3]* Appearance: The purified 4-isohexanoyl anisole is a low-melting solid or a colorless to pale yellow oil.

  • Characterization: The structure and purity of the product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point of the solid product can also be used to assess purity. [3]

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. (n.d.). Benchchem.
  • 10.9. Reaction: Acylation via Friedel-Crafts. (n.d.). In Introduction to Organic Chemistry.
  • Friedel-Crafts Acylation and Alkylation. (n.d.). Thermo Fisher Scientific - ES.
  • Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. (n.d.). Benchchem.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • 13 Friedel-Crafts Acylation. (n.d.).
  • The Catalytic Friedel-Crafts Acylation Reaction Using a Catalyst Generated from GaCl3 and a Silver Salt. (n.d.).
  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2025, August 6). Request PDF - ResearchGate.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube.
  • Friedel Crafts Reaction Virtual Lab. (n.d.). PraxiLabs.
  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). PMC.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Friedel-Crafts Acylation of Anisole. (2006, October 4).
  • Friedel-Crafts Acylation of Anisole. (n.d.). Scribd.
  • Understanding Friedel-Crafts Alkylation and Acylation. (2025, March 12). Echemi.
  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (n.d.). PMC.
  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. (2023, November 7). ACS Omega.
  • Acylation of Anisole with Benzoyl Chloride over rapidly synthesized fly ash–based HBEA zeolite. (2021). Institutional Repository - Cape Peninsula University of Technology.

Sources

Troubleshooting & Optimization

Improving yield in the acylation of anisole with isocaproyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in the Acylation of Anisole with Isocaproyl Chloride

Ticket ID: #FC-ANI-ISO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Reaction Landscape

You are attempting to synthesize 1-(4-methoxyphenyl)-4-methylpentan-1-one (4-Methoxy-isocaprophenone) via Friedel-Crafts acylation.

While anisole is highly activated toward electrophilic aromatic substitution (EAS), this specific reaction presents a unique set of "yield traps" compared to standard benzene acylation. The interaction between the Lewis acid (


) and the methoxy ether linkage, combined with the lipophilicity of the isocaproyl tail, requires precise control over stoichiometry and thermodynamics.

This guide treats your setup as a system to be debugged. Below are the core failure modes and their solutions.

Module 1: Critical Yield Killers (Troubleshooting)

Q: I am using a catalytic amount of (0.1–0.5 eq), but conversion stalls at <50%. Why?

A: You are falling into the "Product Inhibition Trap." Friedel-Crafts alkylation is catalytic; Friedel-Crafts acylation is not .

  • The Mechanism: The product of your reaction is a ketone.[1][2] Ketones are moderate Lewis bases.[1] As soon as the product forms, the carbonyl oxygen donates electrons to the aluminum atom, forming a stable 1:1 complex (

    
    ).
    
  • The Consequence: This complexation removes the Lewis acid from the reaction cycle. If you use 0.5 equivalents of catalyst, you will achieve a maximum of 50% conversion before the catalyst is fully sequestered by the product.

  • The Fix: You must use at least 1.1 to 1.2 equivalents of

    
     relative to the limiting reagent (usually the acyl chloride). This ensures enough Lewis acid remains available to drive the reaction to completion.
    
Q: My reaction mixture turned into a dark, intractable tar, and I detect a phenolic odor. What happened?

A: You triggered Aluminum Chloride-Mediated Demethylation. Anisole is sensitive to strong Lewis acids. Under high temperatures or prolonged reflux,


 attacks the ether oxygen, cleaving the methyl group.
  • The Pathway:

    
    .
    
  • The Result: Instead of your acylated anisole, you are generating phenols and polymerized tars.

  • The Fix:

    • Temperature Control: Keep the reaction at 0°C to 5°C during the addition phase. Do not exceed 40°C (mild reflux in DCM) unless absolutely necessary.

    • Quenching: Do not let the reaction sit overnight. Quench immediately upon consumption of the starting material.

Q: The yield is good, but the product is an emulsion that won't separate during workup.

A: This is "Aluminum Hydroxide Gelation." During the aqueous quench, the


 hydrolyzes to form 

, a gelatinous precipitate that traps organic oils.
  • The Fix:

    • Acid Quench: Pour the reaction mixture into ice-cold dilute HCl (1M) rather than pure water. The acid keeps aluminum species in solution as ionic

      
      , preventing gel formation.
      
    • Rochelle Salt: If an emulsion persists, add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). It chelates aluminum, breaking the emulsion.

Module 2: Regioselectivity (The Para-Isomer Challenge)

Q: I am seeing significant ortho-isomer (10-15%). How do I shift selectivity to >98% para?

A: Leverage Sterics and Solvent Polarity. The methoxy group is an ortho, para-director. The para position is naturally favored due to the steric bulk of the isocaproyl chain, but the ortho position is statistically favored (2 sites vs 1).

VariableRecommendationScientific Rationale
Solvent Nitromethane or Nitrobenzene Polar solvents stabilize the separate acylium ion (

). This "free" electrophile is more sterically demanding than the contact ion pair, increasing selectivity for the unhindered para position.
Solvent (Alt) Dichloromethane (DCM) Standard choice. Good balance of solubility and selectivity. Keep T < 5°C.
Temperature Low (< 5°C) Lower temperatures favor the Kinetic Product (para). Higher temperatures increase the energy available to overcome the steric barrier of the ortho attack.
Addition Order Pre-form Complex Mix

+ Isocaproyl Chloride first in solvent to form the acylium complex, then add Anisole slowly. This prevents high local concentrations of uncomplexed

attacking the anisole.

Module 3: Visualizing the Process

Diagram 1: Reaction Mechanism & Failure Pathways

This diagram illustrates the desired pathway versus the two primary failure modes: Product Inhibition and Demethylation.

AnisoleAcylation Start Reagents: Anisole + Isocaproyl Cl + AlCl3 Acylium Acylium Ion Complex Start->Acylium Activation Phenol Side Product: Phenols/Tars Start->Phenol High Temp (>40°C) Ether Cleavage Sigma Sigma Complex (Intermediate) Acylium->Sigma Attack on Para-position ProductComplex Product-AlCl3 Complex (TRAP) Sigma->ProductComplex - HCl FinalProduct 4-Methoxy- isocaprophenone ProductComplex->FinalProduct Acid Quench (Release Al) Stall Reaction Stalls (Catalyst Depletion) ProductComplex->Stall If AlCl3 < 1.1 eq (Irreversible Binding)

Caption: The central green path represents the successful yield. The red dashed lines indicate where yield is lost due to stoichiometry errors or thermal mismanagement.

Module 4: Validated Experimental Protocol

Objective: Synthesis of 4-methoxy-isocaprophenone (10 mmol scale).

Reagents:

  • Anisole: 1.08 g (10 mmol)

  • Isocaproyl Chloride: 1.48 g (11 mmol) [1.1 eq]

  • Aluminum Chloride (

    
    ): 1.60 g (12 mmol) [1.2 eq]
    
  • Dichloromethane (DCM): 20 mL (Dry)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen or Argon.

  • Catalyst Activation: Add dry DCM (10 mL) and

    
     (1.60 g) to the flask. Cool to 0°C in an ice bath.
    
  • Acylium Formation: Add Isocaproyl Chloride (1.48 g) dropwise to the

    
     suspension. Stir for 15 minutes at 0°C. Note: The suspension will clarify as the acylium complex forms.
    
  • Substrate Addition: Dissolve Anisole (1.08 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–3 hours. Monitor via TLC or GC-MS.

  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing 50 mL of ice-water + 5 mL conc. HCl . Stir vigorously until the solid aluminum complex dissolves.

  • Extraction: Separate the organic layer.[3] Wash the aqueous layer with DCM (2 x 15 mL). Combine organic layers.

  • Wash: Wash combined organics with Sat.

    
     (to remove acid traces), then Brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Evaporate solvent under reduced pressure. Purify via recrystallization (hexane/EtOAc) or column chromatography if necessary.

Module 5: Green & Modern Alternatives

For researchers restricted from using chlorinated solvents or stoichiometric metal waste:

MethodCatalystConditionsBenefit
Zeolite Catalysis H-Beta or HY ZeoliteReflux in Acetic AnhydrideReusable heterogeneous catalyst; no metal waste [1].
Metal Triflates

or

Ionic Liquids or NitromethaneCatalytic turnover is possible; milder conditions [2].
Solid Acids Sulfated ZirconiaSolvent-free (Neat)High atom economy; avoids halogenated solvents [3].
Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose low yields in real-time.

Troubleshooting Problem Start: Low Yield or Impurity CheckColor Check Reaction Color Problem->CheckColor DarkTar Black/Dark Brown Tar? CheckColor->DarkTar CheckStoich Check Stoichiometry DarkTar->CheckStoich No Sol_Temp Decrease Temp (<5°C) Check Moisture DarkTar->Sol_Temp Yes (Demethylation) LowConv Clean reaction but low conversion? CheckStoich->LowConv Sol_Cat Increase AlCl3 to >1.1 eq LowConv->Sol_Cat Yes (<1 eq AlCl3) Sol_Time Increase Time or Warm to RT LowConv->Sol_Time No (AlCl3 is sufficient)

Caption: Step-by-step logic to identify if the issue is thermodynamic (temperature) or stoichiometric.

References

  • Greener Approaches and their Challenges in Acylation of Anisole.ResearchGate. (2014).

    
    . Link
    
  • Friedel-Crafts Acylation - Organic Chemistry Portal. Organic-Chemistry.org. Detailed mechanism and modern catalyst alternatives including metal triflates. Link

  • Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry. (1999).[4] Solid acid catalysts for regioselective acylation. Link

  • Friedel-Crafts Acylation of Anisole. University of Michigan. Experimental protocols and safety regarding aluminum chloride handling. Link

  • Reductive Dealkylation of Anisole. NCBI/NIH. (2017). Mechanistic insight into the demethylation side-reactions of anisole under acidic conditions. Link

Sources

Technical Support Center: A Researcher's Guide to Selective Synthesis of para-Methoxy Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in the synthesis of para-methoxy ketones. Specifically, we will address the common issue of minimizing the formation of the undesired ortho-isomer during the Friedel-Crafts acylation of anisole and its derivatives. This resource provides in-depth FAQs, a practical troubleshooting guide, and optimized experimental protocols to enhance the yield and purity of your target para-substituted products.

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity

This section addresses the core chemical principles governing the reaction's outcome. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: Why does the acylation of anisole yield a mixture of ortho and para products?

The methoxy group (–OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2] This directing effect is due to the resonance stabilization provided by the lone pairs of electrons on the oxygen atom. These electrons are delocalized into the aromatic π-system, increasing the electron density at the ortho (C2, C6) and para (C4) positions.[3][4] This makes these positions more nucleophilic and thus more susceptible to attack by the electrophilic acylium ion generated during the reaction.[5][6]

The mechanism involves the formation of a carbocation intermediate known as an arenium ion or sigma complex. For ortho and para attack, a key resonance structure places the positive charge on the carbon atom directly bonded to the methoxy group. The oxygen's lone pair can then donate electron density to stabilize this positive charge, significantly lowering the activation energy for the formation of these intermediates compared to the meta intermediate.[3]

G cluster_ortho Ortho Attack Intermediate cluster_para Para Attack Intermediate cluster_meta Meta Attack Intermediate o1 More Stable Resonance Contributor (Oxygen stabilizes adjacent carbocation) p1 More Stable Resonance Contributor (Oxygen stabilizes adjacent carbocation) m1 No direct stabilization from Oxygen start Anisole + Acylium Ion (R-C=O⁺) start->o1 Ortho Attack (Lower Activation Energy) start->p1 Para Attack (Lower Activation Energy) start->m1 Meta Attack (Higher Activation Energy)

Figure 1: Energy profile of electrophilic attack on anisole.

Q2: If both ortho and para positions are activated, what factors favor the formation of the para-isomer?

While electronic effects activate both ortho and para positions, steric hindrance is the primary factor that typically favors the formation of the para-isomer.[7][8] The methoxy group, along with the often bulky Lewis acid catalyst complexed to the acylating agent, creates significant spatial crowding around the adjacent ortho positions.[3][6] Consequently, the electrophile can approach the less hindered para position more easily, leading to a faster reaction rate for the formation of the para product.[7] This makes the para-isomer the kinetically favored product in many cases.

Q3: What is the general mechanism of a Friedel-Crafts acylation reaction?

The Friedel-Crafts acylation is a classic EAS reaction that proceeds in several steps:[9]

  • Generation of the Electrophile: A strong Lewis acid, such as aluminum chloride (AlCl₃), reacts with an acyl halide or anhydride to form a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.[10]

  • Nucleophilic Attack: The π-electrons of the anisole ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate (the arenium ion).[4]

  • Deprotonation and Aromatization: A weak base (often [AlCl₃X]⁻) removes a proton from the carbon atom where the acyl group has attached, restoring the aromaticity of the ring and yielding the final aryl ketone product.[10] The catalyst is regenerated in this step.

Troubleshooting Guide: Low para-Selectivity

This section is designed to help you diagnose and solve common problems related to poor regioselectivity in your experiments.

Problem: My reaction yields a significant amount of the ortho-methoxy ketone, reducing the purity and yield of the desired para-isomer.

This is a frequent challenge. The solution involves systematically adjusting reaction parameters to exploit the subtle differences in activation energy and steric requirements between the ortho and para transition states.

G start High Ortho-Isomer Formation Detected q1 Is your catalyst a strong, homogeneous Lewis acid (e.g., AlCl₃)? start->q1 sol1 Switch to a shape-selective heterogeneous catalyst (e.g., H-Beta, Mordenite Zeolite). q1->sol1 Yes q2 What is your reaction temperature? q1->q2 No / Already using a mild catalyst sol1->q2 sol2 Lower the temperature. Run trials from 0°C to -20°C. Lower temps increase kinetic control. q2->sol2 Ambient or elevated q3 Have you evaluated solvent effects? q2->q3 Already low sol2->q3 sol3 Test less polar, non-coordinating solvents (e.g., Dichloromethane, Carbon Disulfide) to maximize steric effects. q3->sol3 No end Para-Selectivity Optimized q3->end Yes / No Improvement sol3->end

Figure 2: Troubleshooting workflow for low para-selectivity.

Detailed Solutions:

  • Cause 1: Non-Selective Catalyst

    • Explanation: Strong, small Lewis acids like AlCl₃ are highly reactive but offer little steric discrimination.[11]

    • Solution: Employ heterogeneous, shape-selective catalysts such as zeolites (e.g., H-beta, H-ZSM-5, mordenite).[12][13][14] The microporous structure of zeolites can sterically hinder the formation of the bulkier ortho-transition state, allowing the more linear para-transition state to form preferentially within the catalyst's pores.[15][12] Studies have shown that mordenite zeolites can achieve >99% selectivity for the para product, 4-methoxyacetophenone.[12] Milder Lewis acids like ZnCl₂ or FeCl₃ can also offer improved selectivity compared to AlCl₃.[16][17][18]

  • Cause 2: High Reaction Temperature

    • Explanation: Higher temperatures provide more energy to the system, which can overcome the small activation energy barrier difference between ortho and para substitution, leading to a product ratio closer to the statistical distribution. It can also favor the thermodynamically most stable product, which may not always be the para isomer.

    • Solution: Reduce the reaction temperature. Conducting the reaction at 0°C or even lower can amplify the kinetic preference for the sterically less hindered para position.

  • Cause 3: Inappropriate Solvent

    • Explanation: The solvent can influence the effective size of the catalyst-reagent complex and the stability of the reaction intermediates.[19] Polar, coordinating solvents can sometimes reduce the selectivity.

    • Solution: Screen a variety of solvents. Non-polar solvents like carbon disulfide or dichloromethane are often preferred as they are less likely to complex strongly with the Lewis acid, allowing steric factors to dominate.[20][17] In some cases, nitrobenzene has been used, but its polarity can lead to different selectivity profiles, sometimes favoring thermodynamic products.[19]

Data & Optimized Protocols

This section provides quantitative data on catalyst performance and step-by-step protocols for achieving high para-selectivity.

Data Summary: Catalyst Impact on para-Selectivity

The choice of catalyst is arguably the most critical factor in controlling the regioselectivity of anisole acylation. The table below summarizes typical selectivities achieved with different catalysts.

Catalyst TypeExample CatalystAcylating AgentTypical para-SelectivityReference
Strong Lewis AcidAlCl₃Acetic AnhydrideModerate to Good (~70-90%)[9][10]
Mild Lewis AcidZnCl₂Acetic AnhydrideHigh (~90%)[17]
Zeolite (Beta)H-BetaOctanoic AcidHigh (~82.5%)[21]
Zeolite (Mordenite)H-MordeniteAcetic AnhydrideExcellent (>99%)[12]
Zeolite (Fly Ash-based)HBEABenzoyl ChlorideExcellent (93-96%)[15]
Protocol 1: High-Selectivity Synthesis of 4-Methoxyacetophenone via Mordenite Zeolite Catalysis

This protocol is adapted from studies demonstrating excellent shape selectivity using mordenite zeolite.[12]

Materials:

  • Anisole

  • Acetic Anhydride (Ac₂O)

  • Mordenite Zeolite (e.g., SiO₂/Al₂O₃ ratio of 110-200), calcined

  • Acetic Acid (Solvent)

  • Ethyl Acetate (for workup)

Procedure:

  • Catalyst Activation: Calcine the mordenite zeolite catalyst at 500°C for 5 hours under an air flow to remove any adsorbed water or organic residues. Allow it to cool to room temperature in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anisole (1.0 eq), mordenite catalyst (e.g., MOR(110), ~10% by weight relative to anisole), and acetic acid as the solvent.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress using GC or TLC. For MOR(110), the reaction should approach completion within 2 hours.[12]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Recover the solid zeolite catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and recalcined for reuse.[12]

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize acetic acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which should be highly enriched in the para-isomer, can be further purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: General Procedure for Temperature Optimization Studies

Objective: To empirically determine the optimal temperature for maximizing the para/ortho ratio for a specific substrate and catalyst system.

Procedure:

  • Setup Parallel Reactions: Prepare 3-4 identical small-scale reactions in vials or small flasks. Use a consistent amount of substrate, acylating agent, catalyst, and solvent for each.

  • Establish Temperature Points: Place each reaction in a cooling bath set to a different temperature (e.g., 25°C, 0°C, -10°C, -20°C).

  • Initiate and Monitor: Add the final reagent (typically the acylating agent or catalyst) simultaneously to all reactions. Allow the reactions to proceed for a fixed amount of time (e.g., 3 hours).

  • Quench and Analyze: Quench all reactions at the same time by adding a small amount of water or a suitable quenching agent. Extract the organic components into a solvent like ethyl acetate. Analyze the crude product mixture from each reaction by GC or ¹H NMR to determine the precise para/ortho isomer ratio.

  • Data Interpretation: Plot the para/ortho ratio as a function of temperature to identify the optimal condition that balances reaction rate and selectivity.

By applying these fundamental principles and systematic troubleshooting strategies, researchers can significantly improve the outcome of their para-methoxy ketone syntheses, leading to higher yields, improved purity, and more efficient workflows.

References

  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). Chemistry LibreTexts. [Link]

  • Friedel Crafts Reaction Virtual Lab. PraxiLabs. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Friedel-Crafts Acylation of Anisole Explained. Scribd. [Link]

  • Are methoxy groups (-OMe) ortho-, para- or meta- directing? Study.com. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). Course Hero. [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]

  • Although methoxy is a strongly activating (and ortho, para-directing) group... (2025). Filo. [Link]

  • Acylation of anisole using acid clay catalyst. ResearchGate. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]

  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation. ResearchGate. [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). Frontiers in Chemistry. [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). SCIRP. [Link]

  • On the acylation reactions of anisole using α,β-unsaturated organic acids as acylating agents and solid acids as catalysts. ResearchGate. [Link]

  • Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. [Link]

  • Ortho-para directors I. Khan Academy. [Link]

  • Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange. [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). The Journal of Organic Chemistry. [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. (2016). Semantic Scholar. [Link]

  • Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Synthesis of p-methoxyacetophenone from anisole. OC-Praktikum. [Link]

  • Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. (2022). Chemistry Steps. [Link]

  • Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]

  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole. PMC. [Link]

  • Method for synthesizing metoxyl acetophenone.
  • Acetophenone, ω-methoxy. Organic Syntheses. [Link]

  • CHEM 344 Fall 2015 Final Exam. University of Wisconsin-Madison. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Catalytic route for the production of para‐methoxyacetophenone (p‐MAP). ResearchGate. [Link]

  • Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Friedel–Crafts acylation of anisole to synthesise 1. ResearchGate. [Link]

  • Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta. Indian Journal of Chemical Technology. [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange. [Link]

  • Sterically-controlled intermolecular Friedel–Crafts acylation with twisted amides. Chemical Communications. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Process for separating isomeric mixtures.
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). MDPI. [Link]

Sources

Removing aluminum chloride complexes from 1-(4-Methoxyphenyl)-4-methylpentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Post-Reaction Workup of 1-(4-Methoxyphenyl)-4-methylpentan-1-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context

The Challenge: In the Friedel-Crafts acylation of anisole to produce 1-(4-Methoxyphenyl)-4-methylpentan-1-one , Aluminum Chloride (


) acts not just as a catalyst but as a reactant.[1] It forms a stable, stoichiometric Lewis acid-base complex with the carbonyl oxygen of your product.[1]

The "Red Oil" Phenomenon: This complex typically manifests as a viscous, dense, reddish-orange oil at the bottom of the reaction vessel.[1]

  • Bond Strength: The

    
     bond is strong (
    
    
    
    ). Simple water washing is often insufficient to break it rapidly.
  • The Risk: The methoxy group on the phenyl ring is susceptible to demethylation (cleavage to a phenol) if the hydrolysis is too hot or if the Lewis acid contact time is prolonged.

This guide provides the Standard Acid Hydrolysis protocol (for clean reactions) and the Tartrate Chelation protocol (for stubborn emulsions), followed by troubleshooting for specific failure modes.

Standard Operating Procedure (SOP): Acid Hydrolysis

Use this protocol for standard runs where the reaction mixture is fluid and stirring is efficient.

The Mechanism

We utilize a strong mineral acid to protonate the carbonyl oxygen, displacing the aluminum species.[1]


[1]
Step-by-Step Protocol
StepActionCritical Technical Note
1 Prepare Quench Buffer Mix Conc. HCl (12M) and Crushed Ice in a 1:1 ratio by weight. You need excess acid (approx. 5-10 equiv relative to

).
2 Cool Reaction Cool your organic reaction mixture to 0°C .
3 Controlled Addition Pour the reaction mixture slowly onto the Ice/HCl slurry with vigorous stirring.
4 Temperature Watch CRITICAL: Maintain internal temp < 15°C .
5 Phase Separation Transfer to a separatory funnel. The organic layer (DCM or similar) will contain your ketone. The aqueous layer (acidic) contains

salts.
6 Wash Cycle Wash organic layer: 1. Water (

)2. Sat.

(

to neutralize)3. Brine (

)

Why < 15°C? The hydrolysis of


 is violently exothermic. High temperatures during quenching promote the cleavage of the methyl ether (methoxy group), converting your target molecule into the phenol impurity (1-(4-hydroxyphenyl)-4-methylpentan-1-one) [1].[1]

Contingency Protocol: The Rochelle Salt Method

Use this protocol if you encounter "mayonnaise" emulsions or if the product is acid-sensitive.

The Mechanism

Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating aluminum ions to form water-soluble complexes.[1] This prevents the formation of gelatinous Aluminum Hydroxide (


), which stabilizes emulsions [2].[1]
Step-by-Step Protocol
  • Quench: Slowly add the reaction mixture to a beaker containing crushed ice (no acid).

  • Add Tartrate: Add a saturated aqueous solution of Rochelle Salt (approx. 50 mL per 10 mmol of

    
    ).
    
  • Vigorous Stirring: Stir vigorously at room temperature for 1-2 hours .

    • Visual Cue: The mixture should transition from a cloudy/opaque emulsion to two distinct, clear layers.[1][2]

  • Separation: Transfer to a separatory funnel. The layers should separate cleanly within minutes.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct workup path.

WorkupLogic Start Reaction Complete (Red/Orange Complex) Decision Is the mixture viscous/emulsified? Start->Decision Standard Standard Acid Quench (Ice + HCl) Decision->Standard No (Fluid) Rochelle Rochelle Salt Quench (Sat. K-Na Tartrate) Decision->Rochelle Yes (Sticky/Gel) CheckTemp Maintain T < 10°C (Prevent Demethylation) Standard->CheckTemp Stirring Stir 1-2 Hours (Break Al-Complex) Rochelle->Stirring Separation Phase Separation (Organic vs Aqueous) CheckTemp->Separation Stirring->Separation

Figure 1: Decision matrix for selecting between Acid Hydrolysis and Tartrate Chelation based on reaction viscosity.

Troubleshooting & FAQs

Issue 1: "My product contains a phenol impurity (Demethylation)."

User Report: "NMR shows a loss of the methoxy singlet (~3.8 ppm) and appearance of a broad -OH peak. The product is 1-(4-hydroxyphenyl)-4-methylpentan-1-one."[1]

Root Cause: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 is a harsh Lewis acid. Under reflux conditions or if the quench allows the mixture to heat up, 

cleaves the ether bond.[1] This is a known method for synthesizing phenols from anisoles [3].

Corrective Action:

  • Strict Temperature Control: Ensure the quench temperature never exceeds 10°C.

  • Reduced Reaction Time: Do not let the reaction stir overnight if not required. Quench immediately upon consumption of starting material.

  • Alternative Catalyst: If the problem persists, switch to milder Lewis acids like

    
     or 
    
    
    
    , though yields may vary.[1]
Issue 2: "I have a stubborn emulsion (The 'Mayonnaise' Layer)."

User Report: "After quenching, I have three layers: solvent, water, and a thick white rag layer in the middle."[1]

Root Cause: Formation of Aluminum Hydroxide (


) gel.[3] This occurs often when the pH is near neutral (pH 5-8) during the wash steps.

Corrective Action:

  • Acidify: Add 1M HCl to drop the pH < 2.

    
     is soluble in acidic water.
    
  • Filter: Pass the emulsion through a pad of Celite (diatomaceous earth) . The alumina gel will get trapped in the filter, allowing the liquids to separate.[1]

  • Rochelle Salt: See Section 3.

Issue 3: "Residual Aluminum is contaminating my product."

User Report: "My product has high ash content or shows broad paramagnetic broadening in NMR."

Corrective Action: Perform a final wash with EDTA (Ethylenediaminetetraacetic acid) .

  • Protocol: Wash the organic layer with 0.1M Disodium EDTA solution (pH adjusted to ~8-9). EDTA binds trace metal ions (

    
    ) more strongly than the ketone [4].
    

Mechanistic Visualization: The Demethylation Risk

Understanding why you must keep it cold is vital. The diagram below shows the competing pathways.

Mechanism Complex Al-Ketone Complex (Red Oil) PathA Path A: Cold Hydrolysis (< 10°C) Complex->PathA PathB Path B: Thermal Cleavage (> 25°C or Reflux) Complex->PathB Product Target Ketone (Methoxy Intact) PathA->Product H+ replaces Al SideProduct Phenol Impurity (Demethylated) PathB->SideProduct Al attacks Me-O

Figure 2: Competing reaction pathways. Path A yields the desired product; Path B leads to the phenolic impurity.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts workup and temperature sensitivity of anisoles).

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley.[1] (Source for Rochelle Salt workup method for aluminum emulsions).[2][4]

  • Zhang, J., et al. (2017).[1] "The mechanism of transmethylation in anisole decomposition over Brønsted acid sites." RSC Advances. (Detailed mechanism of anisole demethylation/decomposition).

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press. (Protocols for trace metal removal using chelating agents like EDTA).[5]

Sources

Validation & Comparative

FTIR Analysis of Para-Substituted Aryl Ketones: Electronic Effects & Hammett Correlations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of carbonyl stretching frequencies (


) in para-substituted aryl ketones. Designed for medicinal chemists and spectroscopists, this document moves beyond basic spectral identification to explore the quantifiable relationship between electronic substituent effects and vibrational frequency .

By correlating Fourier Transform Infrared (FTIR) data with Hammett substituent constants (


), researchers can predict reactivity and assess electronic distribution in drug scaffolds. This guide compares the "performance" of Electron Donating Groups (EDGs) versus Electron Withdrawing Groups (EWGs) in modulating bond order and establishes the superiority of Solution-Phase Transmission FTIR  over Solid-State ATR for precise quantitative electronic analysis.

Part 1: Theoretical Framework & Mechanism

The Physics of the Shift

The carbonyl stretch is governed by Hooke’s Law, where the vibrational frequency (


) is proportional to the square root of the force constant (

) of the bond:


In aryl ketones, the reduced mass (


) changes negligibly between derivatives. Therefore, shifts in 

are driven almost exclusively by changes in the force constant (

)
, which directly reflects the C=O bond order .
Comparative Mechanism: Resonance vs. Induction

The "performance" of a substituent is defined by its ability to alter this bond order through two competing mechanisms:

  • Resonance Effect (

    
    ):  Delocalization of 
    
    
    
    -electrons.[1]
    • EDGs (e.g.,

      
      ): Donate electrons into the ring, stabilizing the single-bond resonance contributor (C-O⁻). Result:  Lower 
      
      
      
      , Lower
      
      
      .
    • EWGs (e.g.,

      
      ): Withdraw electrons, destabilizing the polarized form and maintaining high double-bond character. Result:  Higher 
      
      
      
      , Higher
      
      
      .
  • Inductive Effect (

    
    ):  Through-bond electronegativity pull.
    
    • Generally reinforces EWG resonance but opposes EDG resonance. In para-substituted systems, Resonance dominates .

Visualization: Electronic Modulation Pathways

The following diagram illustrates how substituents modulate the carbonyl bond order.

G Substituent Para-Substituent (X) Ring Benzene Ring (Transmission Medium) Substituent->Ring Electronic Effect Carbonyl Carbonyl Group (C=O) Ring->Carbonyl Resonance/Induction LowFreq Lower Frequency (< 1685 cm⁻¹) Increased Single Bond Character Carbonyl->LowFreq If X is EDG (e.g., -OCH3, -NH2) HighFreq Higher Frequency (> 1690 cm⁻¹) Retained Double Bond Character Carbonyl->HighFreq If X is EWG (e.g., -NO2, -CN)

Figure 1: Mechanistic flow of substituent effects on carbonyl bond order. Electron Donating Groups (EDG) increase single-bond character, lowering frequency.[2]

Part 2: Comparative Analysis of Substituents

The following table compares the vibrational "performance" of standard para-substituted acetophenones. Data is standardized to Solution Phase (


)  to isolate electronic effects from crystal lattice packing forces (see Methodological Comparison below).
Table 1: Hammett Constants and Carbonyl Shifts
Substituent (Para)Electronic NatureHammett Constant (

)

(

Solution)

(Solid/ATR)
Shift Magnitude (vs H)

Strong EDG-0.661677 cm⁻¹ ~1660 cm⁻¹-9 cm⁻¹ (Red Shift)

Moderate EDG-0.271683 cm⁻¹ ~1674 cm⁻¹-3 cm⁻¹ (Red Shift)

Weak EDG-0.171685 cm⁻¹ ~1682 cm⁻¹-1 cm⁻¹ (Negligible)

Standard0.001686 cm⁻¹ ~1685 cm⁻¹Reference

Weak EWG+0.231692 cm⁻¹ ~1688 cm⁻¹+6 cm⁻¹ (Blue Shift)

Strong EWG+0.781700 cm⁻¹ ~1695 cm⁻¹+14 cm⁻¹ (Blue Shift)

> Note: Solid-state values (ATR) are consistently lower and more variable due to intermolecular hydrogen bonding and dipole-dipole interactions in the crystal lattice.

Analysis of Alternatives
  • Para vs. Meta: Para-substituents allow direct resonance conjugation with the carbonyl. Meta-substituents rely solely on inductive effects, resulting in significantly smaller frequency shifts and weaker Hammett correlations (

    
    ).
    
  • Para vs. Ortho: Ortho-substitution introduces Steric Inhibition of Resonance . The bulky group twists the carbonyl out of the plane of the benzene ring, breaking conjugation. This artificially raises the frequency (closer to an aliphatic ketone, ~1715 cm⁻¹), making it a poor probe for electronic effects.

Part 3: Methodological Comparison (ATR vs. Solution)

For this specific application (Hammett Analysis), the choice of sampling technique is critical.

FeatureSolid State (ATR) Solution Phase (Transmission) Verdict for Topic
Speed High (Seconds)Moderate (Minutes)ATR is better for QC.
Resolution Medium (2-4 cm⁻¹)High (Depends on cell)Solution is better for subtle shifts.
Environment Crystal LatticeSolvated (Isolated)Solution is Critical.
Interference Intermolecular H-bonding distorts peaks.Solvent cut-off regions (use

or

).
Solution eliminates lattice artifacts.

Expert Insight: While ATR is standard for rapid identification, Solution Phase FTIR is required for valid Hammett correlations . In the solid state, a


 derivative may show a carbonyl shift due to Hydrogen bonding with a neighbor's carbonyl oxygen, rather than purely due to electronic donation.

Part 4: Experimental Protocol (Self-Validating System)

To ensure high-integrity data suitable for publication or drug development decisions, follow this solution-phase protocol.

Workflow Diagram

Experiment Prep 1. Sample Prep (0.05M in CCl4) Cell 2. Load Cell (NaCl/KBr Windows) Prep->Cell Scan 3. Acquire Spectrum (Res: 1 cm⁻¹, Scans: 16) Cell->Scan Process 4. Peak Picking (Center of Gravity) Scan->Process Plot 5. Hammett Plot (ν vs σ) Process->Plot

Figure 2: Step-by-step workflow for quantitative FTIR analysis of aryl ketones.

Detailed Methodology
  • Solvent Selection: Use Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ).
    • Why: Non-polar solvents minimize solvent-solute interactions.

      
       is transparent in the carbonyl region (1600–1800 cm⁻¹).
      
  • Sample Preparation:

    • Prepare a 0.05 M solution.

    • Validation: Run a concentration series (0.01 M, 0.05 M, 0.1 M).[3] If

      
       shifts significantly with concentration, intermolecular aggregation is occurring. Dilute further until the peak position is constant.
      
  • Acquisition (Transmission Mode):

    • Use a liquid cell with NaCl or KBr windows (0.1 mm to 0.5 mm path length).

    • Background: Collect a background scan of the pure solvent in the same cell.

    • Parameters: Resolution: 1 cm⁻¹ (critical for detecting 2-3 cm⁻¹ shifts); Scans: 16 or 32.

  • Data Processing:

    • Do not rely on the software's automatic "peak pick" if the peak is broad. Use the Center of Gravity algorithm or derivative spectroscopy (2nd derivative) to pinpoint the exact band center.

Data Interpretation: The Hammett Plot

To validate your data, plot


 (y-axis) against the Hammett constant 

(x-axis).
  • Equation:

    
    
    
  • Expectation: A linear positive slope (

    
    ).
    
    • A positive

      
       confirms that electron withdrawal increases the frequency.
      
    • Linearity (

      
      ): Should be > 0.[3]95. Deviations suggest steric interference or solvent effects.
      

References

  • Hansch, C., & Leo, A. (1979).[4] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

    
     values).
    
  • Jones, R. N., et al. (1952). "The Infrared Spectra of Acetophenones." Journal of the American Chemical Society.[3] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard for IR interpretation).[2][5]

  • Nyquist, R. A. (1984). "Solvent effects on the C=O stretching frequency of acetophenone." Applied Spectroscopy. Link

  • Agilent Technologies. (2011). "Quantitative analysis using ATR-FTIR Spectroscopy." Application Note. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy-Substituted Valerophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical analysis, the unambiguous identification of isomeric compounds is a critical challenge. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for molecular structure elucidation.[1] This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometric fragmentation patterns of three positional isomers of methoxy-substituted valerophenone: 2-methoxy-valerophenone, 3-methoxy-valerophenone, and 4-methoxy-valerophenone. Understanding the distinct fragmentation pathways of these isomers is paramount for their differentiation in complex matrices, a common task in drug metabolism studies and synthetic chemistry.

Core Fragmentation Mechanisms: A Tale of Two Pathways

The fragmentation of aromatic ketones like methoxy-substituted valerophenones is primarily governed by two well-established reaction pathways: α-cleavage and the McLafferty rearrangement.[2][3][4] The presence and relative abundance of fragment ions resulting from these pathways provide a unique fingerprint for each isomer.

α-Cleavage: This process involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom (the α-carbon). For valerophenones, this can occur on either side of the carbonyl group. Cleavage of the butyl-carbonyl bond results in the formation of a resonance-stabilized methoxybenzoyl cation, a key diagnostic ion.[5][6][7] Conversely, cleavage of the bond between the carbonyl and the aromatic ring yields a phenyl radical and a butylcarbonyl cation, though the former is typically more favorable due to the stability of the resulting acylium ion.[2]

McLafferty Rearrangement: This characteristic fragmentation of carbonyl compounds requires the presence of a γ-hydrogen on the alkyl chain.[8][9] A six-membered transition state is formed, leading to the transfer of the γ-hydrogen to the carbonyl oxygen and subsequent cleavage of the β-carbon-γ-carbon bond. This results in the formation of a neutral alkene (propene in the case of valerophenone) and a charged enol radical cation.[8] The intensity of the McLafferty rearrangement peak can be a significant indicator of the substitution pattern on the aromatic ring.

Comparative Fragmentation Analysis of Methoxy-Valerophenone Isomers

Isomer Key Diagnostic Fragments (m/z) Dominant Fragmentation Pathway(s) Distinguishing Features
2-Methoxy-valerophenone (ortho) 135, 120, 92α-Cleavage, "Ortho Effect"The "ortho effect" leads to unique fragmentation pathways, including the potential for intramolecular cyclization and subsequent loss of neutral molecules like water or methanol, resulting in a complex spectrum. The base peak is often the methoxybenzoyl cation at m/z 135.
3-Methoxy-valerophenone (meta) 135, 107, 77α-CleavageThe fragmentation is primarily driven by α-cleavage, leading to a prominent methoxybenzoyl cation at m/z 135. The spectrum is generally less complex than the ortho isomer.
4-Methoxy-valerophenone (para) 135, 150, 77α-Cleavage, McLafferty RearrangementExhibits a strong methoxybenzoyl cation peak at m/z 135 resulting from α-cleavage. The McLafferty rearrangement product at m/z 150 is also expected to be a significant peak.[10]
The "Ortho Effect" in 2-Methoxy-Valerophenone

The proximity of the methoxy group to the carbonyl side chain in the 2-methoxy isomer facilitates unique fragmentation pathways collectively known as the "ortho effect." This can involve interactions between the two groups, leading to the formation of cyclic intermediates and subsequent characteristic neutral losses. For instance, intramolecular hydrogen abstraction from the methoxy group by the carbonyl oxygen can initiate fragmentation cascades that are not observed in the meta and para isomers. This often results in a more complex mass spectrum with a variety of lower mass fragments. The mass spectrum of 2-methoxyacetophenone shows a prominent base peak at m/z 135, corresponding to the methoxybenzoyl cation, but also significant peaks at m/z 120 (loss of CH3 from the acylium ion) and m/z 92.[11][12]

Fragmentation of 3-Methoxy-Valerophenone

In the absence of the ortho effect, the fragmentation of the 3-methoxy isomer is expected to be more straightforward and dominated by α-cleavage. The primary fragment will be the methoxybenzoyl cation at m/z 135. Other significant fragments would include the tropylium ion at m/z 77, formed from the benzoyl cation, and potentially a fragment at m/z 107 resulting from the loss of CO from the methoxybenzoyl cation. The mass spectrum of 3-methoxyacetophenone shows a strong base peak at m/z 135 and a significant peak at m/z 107.[5][13]

Fragmentation of 4-Methoxy-Valerophenone

The 4-methoxy isomer, with the methoxy group positioned para to the carbonyl side chain, also undergoes predictable fragmentation. The primary fragmentation is α-cleavage to form the highly stable 4-methoxybenzoyl cation at m/z 135, which is often the base peak. The experimental mass spectrum of 1-(4-methoxyphenyl)pentan-1-one (4-methoxyvalerophenone) confirms this, with the most abundant peak at m/z 135.[10] The McLafferty rearrangement is also a prominent pathway for this isomer, leading to a significant peak at m/z 150. The presence of both a strong m/z 135 and a significant m/z 150 peak is a key characteristic of the 4-methoxy isomer.

Visualizing the Fragmentation Pathways

To further illustrate the distinct fragmentation pathways of the methoxy-valerophenone isomers, the following diagrams are provided.

G cluster_ortho 2-Methoxy-Valerophenone Fragmentation 2-MV 2-Methoxy-Valerophenone (M+•) 2-MV_135 m/z 135 (Methoxybenzoyl cation) 2-MV->2-MV_135 α-Cleavage 2-MV_120 m/z 120 2-MV_135->2-MV_120 -CH3 2-MV_92 m/z 92 2-MV_135->2-MV_92 -CO, -H

Caption: Fragmentation of 2-Methoxy-Valerophenone.

G cluster_meta 3-Methoxy-Valerophenone Fragmentation 3-MV 3-Methoxy-Valerophenone (M+•) 3-MV_135 m/z 135 (Methoxybenzoyl cation) 3-MV->3-MV_135 α-Cleavage 3-MV_107 m/z 107 3-MV_135->3-MV_107 -CO 3-MV_77 m/z 77 3-MV_107->3-MV_77 -CH2O

Caption: Fragmentation of 3-Methoxy-Valerophenone.

G cluster_para 4-Methoxy-Valerophenone Fragmentation 4-MV 4-Methoxy-Valerophenone (M+•) m/z 192 4-MV_135 m/z 135 (Methoxybenzoyl cation) 4-MV->4-MV_135 α-Cleavage 4-MV_150 m/z 150 (McLafferty Rearrangement) 4-MV->4-MV_150 McLafferty

Caption: Fragmentation of 4-Methoxy-Valerophenone.

Experimental Protocol for GC-MS Analysis

A robust and reproducible GC-MS method is essential for the reliable differentiation of these isomers. The following protocol provides a starting point for the analysis of methoxy-substituted valerophenones.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of each isomer (if available) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Create working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (for complex matrices): For biological or environmental samples, a liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to isolate the analytes and remove interfering matrix components.[14]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Mode: Splitless for 1 minute

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Data Analysis
  • Acquire the mass spectra of the individual isomers and the unknown sample.

  • Compare the retention times and the fragmentation patterns of the unknown with the reference standards.

  • Pay close attention to the relative abundances of the key diagnostic ions (e.g., m/z 135, 150, 120, 107, 92, and 77) to differentiate between the isomers.

Conclusion

The differentiation of methoxy-substituted valerophenone isomers by mass spectrometry is a clear demonstration of how subtle structural changes can lead to significant differences in fragmentation behavior. The interplay between α-cleavage, the McLafferty rearrangement, and, in the case of the 2-methoxy isomer, the "ortho effect," provides a robust analytical handle for their individual identification. By understanding these fundamental fragmentation mechanisms and employing a validated GC-MS method, researchers can confidently identify and characterize these important chemical entities in their respective fields of study.

References

  • ResearchGate. Mass spectra of 2‐methoxyacetophenone (5, m/z 150) at different reactor... [Link]

  • PubChem. 1-(4-Methoxyphenyl)pentan-1-one. [Link]

  • mzCloud. 4 Methoxyacetophenone. [Link]

  • Whitman College. GCMS Section 6.11.3. [Link]

  • NIST WebBook. 3-Methoxyacetophenone. [Link]

  • Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]

  • Organic Chemistry Tutor. The McLafferty Rearrangement. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • NIST WebBook. ortho-Methoxyacetophenone. [Link]

  • OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.